molecular formula C22H25N3O2 B6918157 N-cyclopropyl-2-[[2-[[cyclopropyl(phenyl)methyl]amino]acetyl]amino]benzamide

N-cyclopropyl-2-[[2-[[cyclopropyl(phenyl)methyl]amino]acetyl]amino]benzamide

Cat. No.: B6918157
M. Wt: 363.5 g/mol
InChI Key: MKJBUWVXUHOHRP-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-[[2-[[cyclopropyl(phenyl)methyl]amino]acetyl]amino]benzamide is a complex organic compound featuring a benzamide core with cyclopropyl and phenyl substituents

Properties

IUPAC Name

N-cyclopropyl-2-[[2-[[cyclopropyl(phenyl)methyl]amino]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c26-20(14-23-21(16-10-11-16)15-6-2-1-3-7-15)25-19-9-5-4-8-18(19)22(27)24-17-12-13-17/h1-9,16-17,21,23H,10-14H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJBUWVXUHOHRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC=CC=C2)NCC(=O)NC3=CC=CC=C3C(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-[[2-[[cyclopropyl(phenyl)methyl]amino]acetyl]amino]benzamide typically involves multiple steps, starting from readily available precursors. One common approach is the acylation of aniline derivatives followed by cyclopropanation and subsequent amide formation. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like dichloromethane or tetrahydrofuran. The final step usually involves purification through recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and automated systems are often employed to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-[[2-[[cyclopropyl(phenyl)methyl]amino]acetyl]amino]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide, often used in acidic or basic conditions.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride, typically used in anhydrous conditions.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols), often used in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide variety of derivatives, depending on the substituents introduced.

Scientific Research Applications

N-cyclopropyl-2-[[2-[[cyclopropyl(phenyl)methyl]amino]acetyl]amino]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate for various diseases due to its unique structural features.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-[[2-[[cyclopropyl(phenyl)methyl]amino]acetyl]amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclopropyl and phenyl groups may facilitate binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-2-[[2-[[cyclopropyl(phenyl)methyl]amino]acetyl]amino]benzamide analogs: These compounds have similar structures but with slight modifications, such as different substituents on the benzamide core.

    Cyclopropyl-containing benzamides: These compounds share the cyclopropyl and benzamide moieties but may have different substituents or additional functional groups.

Uniqueness

This compound is unique due to its specific combination of cyclopropyl and phenyl groups, which confer distinct chemical and biological properties

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